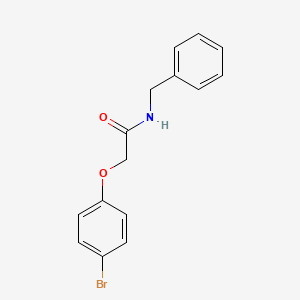![molecular formula C15H12N2O2S B5536675 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)
4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of compounds known for their versatile chemical and physical properties, often derived through Schiff base ligand formation, tautomeric equilibria, and Knoevenagel condensation reactions. These compounds are pivotal in organic and medicinal chemistry due to their potential biological activities and applications in material science.
Synthesis Analysis
Synthesis involves Knoevenagel condensation and Schiff base formation, as seen in compounds synthesized from various aldehydes with pyrazolone derivatives. For instance, "Synthesis, Spectroscopic, Spectrophotometric and Crystallographic Investigations" provides insights into the synthesis process using elemental analysis, spectroscopy, and X-ray crystallography techniques (Hayvalı et al., 2010).
Molecular Structure Analysis
X-ray crystallography is a primary tool for determining molecular structure, revealing the geometry, bonding, and stereochemistry of synthesized compounds. For example, studies on pyrazoline derivatives have detailed molecular conformations and crystal packing, contributing to understanding the structural aspects of these compounds (Naveen et al., 2018).
Chemical Reactions and Properties
The reactivity of such compounds is highlighted by their participation in various chemical reactions, including Michael addition and cycloaddition reactions. These reactions are influenced by the compound's electron-rich centers, facilitating interactions with electrophiles and nucleophiles alike (Metwally et al., 1991).
科学的研究の応用
Catalyst in Synthesis
- 1,3,5-Tris(hydrogensulfato) Benzene as a Catalyst : A study by Karimi-Jaberi et al. (2012) used a compound similar to 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione as a catalyst for synthesizing derivatives. This methodology was noted for its high yields, simplicity, and eco-friendly conditions.
Novel Compound Synthesis
- Synthesis of N-Confused Porphyrin Derivatives : Li et al. (2011) reported here the synthesis of N-confused porphyrin derivatives using active methylene compounds, including a derivative similar to 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione.
Antioxidant and Antimicrobial Activities
- Pyrazolopyridines Synthesis for Antioxidant and Antimicrobial Activities : El‐Borai et al. (2013) discussed here how derivatives of this compound were synthesized and assessed for antioxidant and antimicrobial activities.
Antimicrobial Activity of Derivatives
- Antimicrobial Activity of Thiazolidinediones : Prakash et al. (2011) synthesized derivatives of 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione and tested them for antibacterial and antifungal activities, as detailed here.
Synthesis of Bioactive Compounds
- Reactions with Aldehydes and Ketones : Sammour et al. (1972) explored here how the methylene group of a compound similar to 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione reacts with various compounds, leading to the synthesis of bioactive compounds.
Antimicrobial Activities of Pyrazole Derivatives
- Antimicrobial Activity of 2-Thioxothiazolidin-4-one Derivatives : B'Bhatt and Sharma (2017) synthesized novel compounds including derivatives of 4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione, assessing their antibacterial and antifungal activities as indicated here.
Corrosion Inhibition in the Petroleum Industry
- Corrosion Inhibition of N80 Steel : Singh et al. (2020) investigated here the use of a derivative as a corrosion inhibitor in the petroleum industry, showing significant efficiency.
作用機序
将来の方向性
特性
IUPAC Name |
(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-7-8-20-13(10)9-12-14(18)16-17(15(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTPTKSTDRONEX-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)


![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)